molecular formula C11H14Cl2N2O2 B14547131 Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)- CAS No. 61999-70-0

Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-

Cat. No.: B14547131
CAS No.: 61999-70-0
M. Wt: 277.14 g/mol
InChI Key: PZURWPFHERLWMV-UHFFFAOYSA-N
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Description

“Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group, an aminopropyl chain, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” typically involves the reaction of 2,4-dichlorophenol with an appropriate acetamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The aminopropyl group can be introduced through a subsequent reaction with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminopropyl group.

    Reduction: Reduction reactions could target the acetamide group or the dichlorophenoxy moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce a simpler amine derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-: shares similarities with other acetamides and phenoxy compounds.

    Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-: can be compared with compounds like acetamide, N-(3-aminopropyl)-2-(4-chlorophenoxy)- and acetamide, N-(3-aminopropyl)-2-(2,4-difluorophenoxy)-.

Uniqueness

The uniqueness of “Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61999-70-0

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C11H14Cl2N2O2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14/h2-3,6H,1,4-5,7,14H2,(H,15,16)

InChI Key

PZURWPFHERLWMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCN

Origin of Product

United States

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